molecular formula C23H33N3O B12743485 N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide CAS No. 121879-58-1

N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide

Cat. No.: B12743485
CAS No.: 121879-58-1
M. Wt: 367.5 g/mol
InChI Key: UXRWQKITDPCICD-QKYXUNIQSA-N
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Description

N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities, including their use in pharmaceuticals for treating various medical conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide typically involves multiple steps, starting from ergoline or its derivatives. The process includes:

    Alkylation: Introduction of the ethyl and methyl groups to the ergoline nucleus.

    Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenation or other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): Another ergoline derivative with potent psychoactive properties.

    Ergotamine: Used in the treatment of migraines and cluster headaches.

    Bromocriptine: Employed in the management of Parkinson’s disease and hyperprolactinemia.

Uniqueness

N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide stands out due to its unique structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

121879-58-1

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-ethyl-2-methylbutanamide

InChI

InChI=1S/C23H33N3O/c1-6-23(4,7-2)22(27)25-15-11-18-16-9-8-10-19-21(16)17(14(3)24-19)12-20(18)26(5)13-15/h8-10,15,18,20,24H,6-7,11-13H2,1-5H3,(H,25,27)/t15-,18+,20+/m0/s1

InChI Key

UXRWQKITDPCICD-QKYXUNIQSA-N

Isomeric SMILES

CCC(C)(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)C)N(C1)C

Canonical SMILES

CCC(C)(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)C)N(C1)C

Origin of Product

United States

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